molecular formula C10H11N4Na4O13P3 B10855749 Purine riboside-5'-O-triphosphate (sodium salt)

Purine riboside-5'-O-triphosphate (sodium salt)

Cat. No.: B10855749
M. Wt: 580.09 g/mol
InChI Key: MVLIGYOSEAYNOT-KLZZHCBDSA-J
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Description

Purine riboside-5’-O-triphosphate (sodium salt) is a compound that serves as an analogue of adenosine-5’-O-triphosphate (ATP). It is characterized by the replacement of the amino group in position 6 of adenine with hydrogen, resulting in a purine nucleobase . This compound is known for its role in various biochemical processes and is used extensively in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of purine riboside-5’-O-triphosphate (sodium salt) typically involves the phosphorylation of purine riboside. The process includes multiple steps of phosphorylation to achieve the triphosphate form. The reaction conditions often require the use of phosphorylating agents and catalysts to facilitate the addition of phosphate groups .

Industrial Production Methods

Industrial production of purine riboside-5’-O-triphosphate (sodium salt) involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The compound is usually stored as an aqueous solution and requires careful handling to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Purine riboside-5’-O-triphosphate (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized purine derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted purine riboside derivatives .

Scientific Research Applications

Purine riboside-5’-O-triphosphate (sodium salt) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of purine riboside-5’-O-triphosphate (sodium salt) involves its interaction with ATP receptors. It competes with ATP, thereby influencing various cellular processes. The compound’s molecular targets include enzymes that interact with ATP, and it can modulate pathways involving ATP-dependent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Purine riboside-5’-O-triphosphate (sodium salt) is unique due to its triphosphate structure, which allows it to mimic ATP more closely than its monophosphate counterparts. This makes it particularly useful in studies involving ATP-dependent processes and receptor mapping .

Properties

Molecular Formula

C10H11N4Na4O13P3

Molecular Weight

580.09 g/mol

IUPAC Name

tetrasodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H15N4O13P3.4Na/c15-7-6(2-24-29(20,21)27-30(22,23)26-28(17,18)19)25-10(8(7)16)14-4-13-5-1-11-3-12-9(5)14;;;;/h1,3-4,6-8,10,15-16H,2H2,(H,20,21)(H,22,23)(H2,17,18,19);;;;/q;4*+1/p-4/t6-,7-,8-,10-;;;;/m1..../s1

InChI Key

MVLIGYOSEAYNOT-KLZZHCBDSA-J

Isomeric SMILES

C1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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